molecular formula C11H13NO4S B12685313 Methyl 4-((dimethylamino)thioxomethoxy)salicylate CAS No. 94108-13-1

Methyl 4-((dimethylamino)thioxomethoxy)salicylate

Cat. No.: B12685313
CAS No.: 94108-13-1
M. Wt: 255.29 g/mol
InChI Key: HUUAMQCGSPKFSI-UHFFFAOYSA-N
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Description

Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a sulfur-containing salicylate derivative characterized by a thioxomethoxy group (-SCO-) substituted at the 4-position of the aromatic ring, further modified with a dimethylamino moiety. This structural combination introduces unique electronic and steric properties, distinguishing it from conventional salicylate esters.

Properties

CAS No.

94108-13-1

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 4-(dimethylcarbamothioyloxy)-2-hydroxybenzoate

InChI

InChI=1S/C11H13NO4S/c1-12(2)11(17)16-7-4-5-8(9(13)6-7)10(14)15-3/h4-6,13H,1-3H3

InChI Key

HUUAMQCGSPKFSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)salicylate typically involves the esterification of 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the reactants to achieve the desired esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-((dimethylamino)thioxomethoxy)salicylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((dimethylamino)thioxomethoxy)salicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)salicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino thioxomethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural features with other 4-substituted salicylate esters, such as Methyl 4-acetamido-2-hydroxybenzoate (). Key differences include:

  • Substituent at 4-position: The target compound features a dimethylamino-thioxomethoxy group (-SC(O)N(CH₃)₂), whereas Methyl 4-acetamido-2-hydroxybenzoate bears an acetamido group (-NHCOCH₃). The thioxo group introduces sulfur, reducing polarity compared to carbonyl oxygen, while the dimethylamino group adds basicity.
  • Electronic Effects: The dimethylamino-thioxomethoxy group is a stronger electron donor due to the lone pairs on sulfur and nitrogen, contrasting with the electron-withdrawing acetamido group.

Physicochemical Properties

Property Methyl 4-((dimethylamino)thioxomethoxy)salicylate Methyl 4-acetamido-2-hydroxybenzoate
Molecular Weight ~283.35 g/mol (estimated) 223.21 g/mol
Solubility Likely lower in polar solvents due to C=S Higher in polar solvents (e.g., DMSO, ethanol)
Melting Point Expected <100°C (thioesters typically lower) 148–152°C (literature-reported)
Stability Susceptible to hydrolysis (C=S bond) Stable under ambient conditions

Data Tables

Table 1: Structural and Functional Group Comparison

Compound 4-Position Substituent Key Functional Groups
This compound -SC(O)N(CH₃)₂ Thioester, tertiary amine
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ Amide, ester

Biological Activity

Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a compound that exhibits notable biological activities, particularly in the context of its analgesic and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of a thioxomethoxy group and a dimethylamino moiety. This structure contributes to its pharmacological properties, influencing its interaction with biological systems.

The compound's biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Additionally, it may enhance peripheral vasodilation, leading to increased blood flow and reduced pain perception.

Analgesic Effects

Research has demonstrated that this compound possesses significant analgesic effects. In clinical trials, formulations containing this compound showed a marked reduction in pain intensity for conditions such as muscle strains and arthritis. For instance, a study found that an occlusive patch containing this compound provided approximately 40% greater pain relief compared to placebo after an 8-hour application period .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are evident in both in vitro and in vivo studies. The compound has been shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its potential utility in treating inflammatory diseases.

Clinical Application in Pain Management

A double-blind study involving 208 patients with mild to moderate muscle strain assessed the efficacy of a patch containing this compound. The results indicated significant pain relief compared to placebo, supporting its use as an effective topical analgesic .

Dermal Absorption and Toxicity

While the compound is generally safe when used as directed, cases of toxicity have been reported, particularly when applied excessively or in individuals with compromised renal function. A notable case highlighted the dangers of dermal absorption leading to acute toxicity due to high serum salicylate levels . This emphasizes the importance of adhering to recommended dosages.

Data Summary

Study Population Intervention Outcome Findings
208 patientsPatch with this compoundPain relief40% greater relief compared to placebo
Elderly patientsOil of wintergreen (high salicylate content)ToxicityAcute toxicity from dermal absorption

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